molecular formula C11H11NOS B8519699 3-Methoxy-5-thiophen-3-yl-phenylamine

3-Methoxy-5-thiophen-3-yl-phenylamine

Cat. No. B8519699
M. Wt: 205.28 g/mol
InChI Key: UYMRHFPYOMNVCX-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

To a solution of 3-methoxy-5-thiophen-3-yl-phenylamine (2.45 g, 11.93 mmol) in water (7.2 mL) was added a concentrated hydrochloric acid (5.34 mL, 71.58 mmol, 36%) at 0° C. To this was added in a dropwise manner to a vigorously stirred, chilled solution of sodium nitrite (1.5 g, 21.47 mmol) in water (9.3 mL). Then, the resulting colored mixture was stirred for 15 min at 0° C., and a cold solution of potassium iodide (3.96 g, 23.86 mmol) in water (9.3 mL) was added carefully. During this addition, a black brown solid was formed and after addition the ice-cold bath was removed, and the reaction mixture was heated to reflux. When the production of purple vapor ceased, the mixture was cooled to room temperature and the organic compound was extracted into dichloromethane (3×100 mL). The combined organic extracts were washed with brine solution (200 mL) and dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Then, the crude residue was purified by using a LC 80 column, eluting with 0-10% ethyl acetate in hexanes to obtain 3-(3-iodo-5-methoxy-phenyl)-thiophene (2.19 g, 58%) as a white solid: ES(+)-HRMS m/e calculated for C11H9IOS (M+)+ 315.9419, found 315.9418.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](N)[CH:6]=[C:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH:8]=1.Cl.N([O-])=O.[Na+].[I-:20].[K+]>O>[I:20][C:5]1[CH:6]=[C:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)C1=CSC=C1)N
Name
Quantity
5.34 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9.3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.96 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
9.3 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added in a dropwise manner to
STIRRING
Type
STIRRING
Details
Then, the resulting colored mixture was stirred for 15 min at 0° C.
Duration
15 min
ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
a black brown solid was formed
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to reflux
EXTRACTION
Type
EXTRACTION
Details
the organic compound was extracted into dichloromethane (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Then, the crude residue was purified
WASH
Type
WASH
Details
eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=C(C1)OC)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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